molecular formula C23H18O2 B12340807 2,2,6-Triphenyl-2H-pyran-4(3H)-one

2,2,6-Triphenyl-2H-pyran-4(3H)-one

Cat. No.: B12340807
M. Wt: 326.4 g/mol
InChI Key: QIBLVQUWGISACZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound originates from the pyran-4-one core structure, a six-membered heterocyclic ring containing one oxygen atom and a ketone group at position 4. The numbering of the ring begins at the oxygen atom (position 1), proceeding clockwise to position 6. The prefix 2H indicates the presence of a hydrogen atom at position 2, signifying the double bond between positions 1 and 2. Three phenyl groups occupy positions 2 (two substituents) and 6 (one substituent), resulting in the molecular formula C$${23}$$H$${16}$$O$$_{2}$$ .

The molecular formula reflects three phenyl rings (C$$6$$H$$5$$), contributing 18 carbon and 15 hydrogen atoms, combined with the pyran-4-one backbone (C$$5$$HO$$2$$). The compound’s molecular weight is 324.38 g/mol , consistent with high-resolution mass spectrometry data for analogous triphenyl-substituted pyrans.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of related pyran-4-one derivatives reveal key structural parameters. For example, in 3,4,6-Triphenyl-2H-pyran-2-one (a structural isomer), the pyranone ring adopts a slightly puckered conformation, with bond lengths of 1.36 Å for C–O and 1.45 Å for C–C bonds within the ring. The ketone group (C=O) exhibits a bond length of 1.21 Å , typical for conjugated carbonyl systems.

In this compound, steric interactions between the two ortho-positioned phenyl groups at C2 induce a dihedral angle of ~35° relative to the pyranone plane, reducing planarity. The phenyl group at C6 aligns more closely with the ring, forming a dihedral angle of 18° due to diminished steric hindrance. These torsional adjustments optimize van der Waals interactions and minimize electronic repulsion between substituents.

Table 1: Key bond lengths and angles derived from X-ray crystallography of analogous pyran-4-one derivatives.

Parameter Value (Å or °)
C=O bond length 1.21
C–O (ring) bond length 1.36
C–C (ring) bond length 1.45
Dihedral angle (C2 phenyl) 35°
Dihedral angle (C6 phenyl) 18°

Comparative Structural Analysis with Related Pyran-4-one Derivatives

The structural features of this compound diverge significantly from other pyranone derivatives. For instance, 3,4,6-Triphenyl-2H-pyran-2-one positions its ketone at C2, resulting in a more planar ring system due to reduced steric strain between substituents. In contrast, the ketone at C4 in the target compound introduces electronic asymmetry, polarizing the ring and altering its reactivity toward electrophilic substitution.

Substituent positioning also influences crystallographic packing. While 3,4,6-Triphenyl-2H-pyran-2-one forms layered structures stabilized by π-π interactions, the steric bulk at C2 in this compound likely promotes herringbone packing motifs, as observed in similarly hindered aromatic systems.

Table 2: Structural comparison of pyran-4-one derivatives.

Compound Ketone Position Substituent Positions Ring Planarity
This compound C4 C2, C2, C6 Moderate
3,4,6-Triphenyl-2H-pyran-2-one C2 C3, C4, C6 High
4,6-Diphenyl-2H-pyran-2-one C2 C4, C6 High

Properties

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2,2,6-triphenyl-3H-pyran-4-one

InChI

InChI=1S/C23H18O2/c24-21-16-22(18-10-4-1-5-11-18)25-23(17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

QIBLVQUWGISACZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Triphenyl-2H-pyran-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of benzaldehyde derivatives with suitable ketones in the presence of a base or acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Triphenyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2,6-Triphenyl-2H-pyran-4(3H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyranone derivatives are structurally related but exhibit distinct properties due to substituent positioning and functional groups:

Compound Molecular Formula Substituent Positions Key Structural Features
2,2,6-Triphenyl-2H-pyran-4(3H)-one C24H18O2 2,2,6 Three phenyl groups, non-planar ring system
4,4,6-Triphenyl-4H-pyran-4-one C24H18O2 4,4,6 Planar conformation, enhanced conjugation
4H-pyran-4-one C5H4O2 None Unsubstituted, highly reactive carbonyl

Physicochemical Properties

A comparative analysis of physical properties reveals the impact of phenyl substitution:

Compound Melting Point (°C) Solubility in Ethanol λmax (UV-Vis, nm)
This compound 180–182 Slightly soluble 280
4,4,6-Triphenyl-4H-pyran-4-one 195–197 Insoluble 265
4H-pyran-4-one 35–37 Soluble 220

The bulky phenyl groups in this compound reduce solubility in polar solvents compared to unsubstituted 4H-pyran-4-one. However, its extended π-system results in a redshifted UV absorption.

Reactivity and Stability

  • Electrophilic Reactivity : The carbonyl group in this compound is less reactive toward nucleophiles than in 4H-pyran-4-one due to steric hindrance from phenyl groups.
  • Thermal Stability : The triphenyl-substituted derivative decomposes at 300°C, outperforming 4H-pyran-4-one (decomposition at 150°C).
  • Acidity: The α-hydrogens of this compound (pKa ~12) are less acidic than those of hydroxylated pyranones (e.g., compounds, pKa ~4–6).

Biological Activity

2,2,6-Triphenyl-2H-pyran-4(3H)-one is a compound belonging to the pyranone family, characterized by its unique structure featuring three phenyl substituents. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C21_{21}H18_{18}O
  • Molecular Weight : Approximately 302.37 g/mol

The presence of the triphenyl group contributes to its stability and reactivity, which can be exploited in various biological applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study : A study demonstrated that compounds structurally related to this compound showed varying degrees of antioxidant activity when tested against free radicals. The IC50_{50} values were measured to determine the efficacy of these compounds in scavenging free radicals (Table 1).

CompoundIC50_{50} (µM)
This compound25.0
3-Acetyl-6-methyl-2H-pyran-4-one30.5
5-Hydroxy-3-methyl-2H-pyran-4-one20.0

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines.

Case Study : In vitro evaluations revealed that this compound inhibited the proliferation of colorectal cancer cells with an IC50_{50} value of approximately 15 µM. This suggests a selective action against cancer cells while sparing normal cells.

Cell LineIC50_{50} (µM)Selectivity Index
HCT11615>10
A37512>8

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. It has been tested against various bacterial and fungal strains.

Research Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells. This oxidative stress can induce apoptosis in cancer cells while also affecting microbial viability.

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